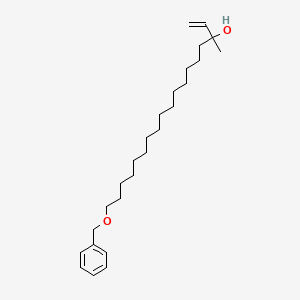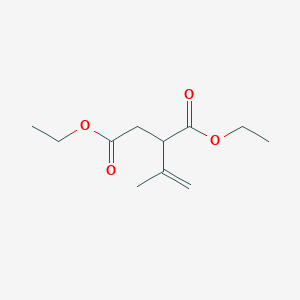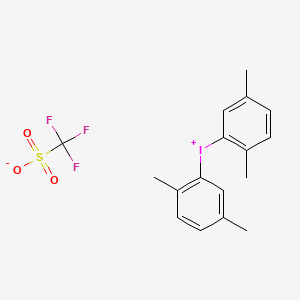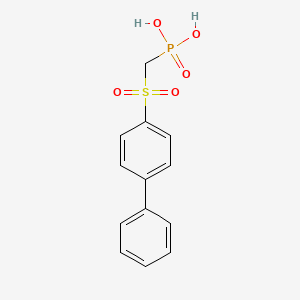
(4-Phenylphenyl)sulfonylmethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylphenyl)sulfonylmethylphosphonic acid is an organophosphorus compound characterized by the presence of a sulfonyl group attached to a methylphosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl)sulfonylmethylphosphonic acid typically involves the reaction of 4-phenylbenzenesulfonyl chloride with a suitable phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Phenylphenyl)sulfonylmethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound yields sulfonic acid derivatives, while reduction produces sulfide or thiol derivatives. Substitution reactions result in the formation of various substituted phosphonic acid derivatives .
Scientific Research Applications
(4-Phenylphenyl)sulfonylmethylphosphonic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Phenylphenyl)sulfonylmethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Phenylphenyl)sulfonylmethylphosphonic acid include:
- (4-Phenylphenyl)sulfonylmethanesulfonic acid
- This compound derivatives with different substituents on the phenyl ring
Uniqueness
This compound is unique due to its specific combination of a sulfonyl group and a methylphosphonic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
653588-44-4 |
|---|---|
Molecular Formula |
C13H13O5PS |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
(4-phenylphenyl)sulfonylmethylphosphonic acid |
InChI |
InChI=1S/C13H13O5PS/c14-19(15,16)10-20(17,18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) |
InChI Key |
XHVXONOXJYWLGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
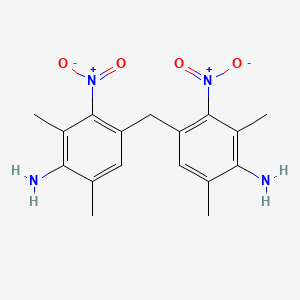
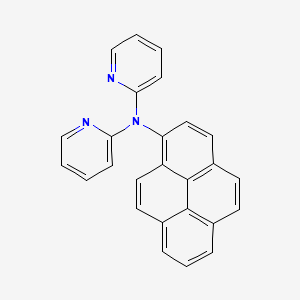
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)

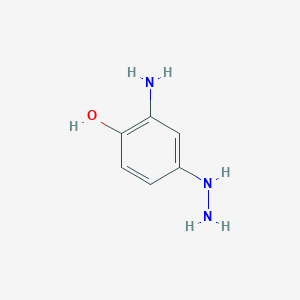
![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)
